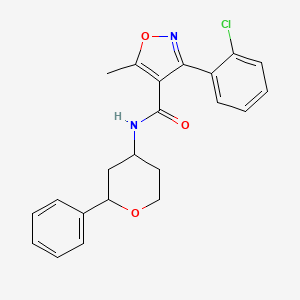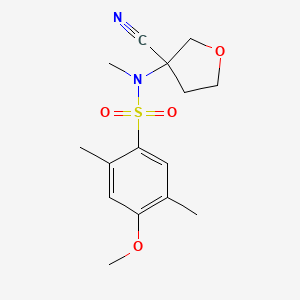![molecular formula C16H24N2O2S B6969545 N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide](/img/structure/B6969545.png)
N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring, an aniline derivative, and an acetamide group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The methylsulfinylmethyl group is introduced via sulfoxidation reactions, followed by coupling with a cyclohexylamine derivative. The final step involves acetylation to form the acetamide group. Common reagents used in these reactions include sulfoxides, amines, and acetic anhydride, under conditions such as reflux and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The aniline and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted aniline or acetamide derivatives.
Scientific Research Applications
N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide
- N-(4-{[3-(methylsulfonyl)anilino]sulfonyl}phenyl)acetamide
Uniqueness
N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-12(19)17-14-6-8-15(9-7-14)18-16-5-3-4-13(10-16)11-21(2)20/h3-5,10,14-15,18H,6-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVRXHJNCLAYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2=CC=CC(=C2)CS(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B6969474.png)

![6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6969488.png)
![Methyl 3-[(3-hydroxy-3-methylbutyl)amino]-4-methylbenzoate](/img/structure/B6969507.png)
![5-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B6969510.png)
![N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969524.png)
![N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide](/img/structure/B6969531.png)
![1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide](/img/structure/B6969537.png)
![N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide](/img/structure/B6969544.png)

![4-[5-[[[Cyclopropylmethyl(ethyl)sulfamoyl]amino]methyl]pyridin-2-yl]-2-methylmorpholine](/img/structure/B6969564.png)
![4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine](/img/structure/B6969569.png)
![2-Fluoro-5-[[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]benzoic acid](/img/structure/B6969571.png)
![5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide](/img/structure/B6969583.png)
